1-(3-Hydroxypropyl)-1H-indole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Hydroxypropyl)-1H-indole-5-carboxylic acid is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a hydroxypropyl group at the 1-position and a carboxylic acid group at the 5-position of the indole ring, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hydroxypropyl)-1H-indole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the alkylation of indole with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then subjected to oxidation using an oxidizing agent like potassium permanganate to introduce the carboxylic acid group at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
1-(3-Hydroxypropyl)-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 1-(3-carboxypropyl)-1H-indole-5-carboxylic acid.
Reduction: Formation of 1-(3-hydroxypropyl)-1H-indole-5-methanol.
Substitution: Formation of various substituted indoles depending on the electrophile used.
Scientific Research Applications
1-(3-Hydroxypropyl)-1H-indole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxypropyl)-1H-indole-5-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxypropyl group can form hydrogen bonds with biological macromolecules, while the indole ring can interact with aromatic residues in proteins. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Hydroxyethyl)-1H-indole-5-carboxylic acid
- 1-(4-Hydroxybutyl)-1H-indole-5-carboxylic acid
- 1-(3-Hydroxypropyl)-1H-indole-3-carboxylic acid
Uniqueness
1-(3-Hydroxypropyl)-1H-indole-5-carboxylic acid is unique due to the specific positioning of the hydroxypropyl and carboxylic acid groups on the indole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H13NO3 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
1-(3-hydroxypropyl)indole-5-carboxylic acid |
InChI |
InChI=1S/C12H13NO3/c14-7-1-5-13-6-4-9-8-10(12(15)16)2-3-11(9)13/h2-4,6,8,14H,1,5,7H2,(H,15,16) |
InChI Key |
MYUOERSYSQCTEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2CCCO)C=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.